molecular formula C4H6N2S2 B566415 2-Amino-4-methyl-1,3-thiazole-5-thiol CAS No. 107974-24-3

2-Amino-4-methyl-1,3-thiazole-5-thiol

Cat. No.: B566415
CAS No.: 107974-24-3
M. Wt: 146.226
InChI Key: PLDGBUOHERPGID-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1,3-thiazole-5-thiol is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a methyl group at position 4, and a thiol (-SH) moiety at position 4. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-rich structure and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDGBUOHERPGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Recent studies have demonstrated that derivatives of 2-amino-4-methyl-1,3-thiazole-5-thiol exhibit notable antioxidant properties. For instance, compounds synthesized from this scaffold were evaluated for their radical scavenging abilities against various free radicals using methods such as DPPH and superoxide radical scavenging assays. The results indicated that certain derivatives showed significant antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

2. Antimicrobial Properties
The thiazole ring system is known for its antimicrobial effects. Derivatives of this compound have been tested against a range of pathogenic microorganisms. In vitro studies revealed that these compounds possess substantial antibacterial and antifungal activities, outperforming standard antibiotics in some cases. For example, specific derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, which are responsible for various infections .

3. Anticancer Potential
The compound's structure allows it to interact with biological targets relevant to cancer therapy. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Research has indicated that modifications on the thiazole scaffold can enhance the activity against specific cancer types, highlighting the importance of structure-activity relationship (SAR) studies in drug design .

Materials Science Applications

1. Electrochemical Sensors
this compound has been utilized in the development of electrochemical sensors. A nanocomposite made from this compound was employed to create sensors for detecting doxorubicin, a chemotherapeutic agent. The modified electrodes displayed enhanced sensitivity and selectivity, indicating the compound's utility in biosensing applications .

2. Anti-Corrosion Agents
The anti-corrosion properties of thiazole derivatives have been explored extensively. Studies indicate that this compound can form protective films on metal surfaces, thereby reducing corrosion rates significantly. This application is particularly relevant in industries where metal integrity is crucial .

Environmental Chemistry Applications

1. Heavy Metal Ion Detection
Research has shown that this compound can act as a chelating agent for heavy metals like lead and mercury. Its ability to form stable complexes with these ions makes it a candidate for environmental remediation strategies aimed at removing toxic metals from contaminated water sources .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAntioxidant ActivitySignificant radical scavenging potential observed in several derivatives .
Antimicrobial PropertiesEffective against S. aureus and E. coli; outperformed standard antibiotics .
Anticancer PotentialCytotoxic effects noted in specific cancer cell lines; SAR studies ongoing .
Materials ScienceElectrochemical SensorsEnhanced sensitivity for detecting doxorubicin using nanocomposite sensors .
Anti-Corrosion AgentsEffective in reducing corrosion rates on metal surfaces .
Environmental ChemistryHeavy Metal Ion DetectionForms stable complexes with lead and mercury; potential for environmental cleanup .

Case Studies

  • Antioxidant Study : A series of 2-amino-4-methylthiazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH assays. Compounds showed varying degrees of effectiveness, with some exhibiting IC50 values lower than standard antioxidants.
  • Antimicrobial Evaluation : Derivatives were tested against various bacterial strains using agar diffusion methods. Results indicated that certain fluorinated derivatives had MIC values significantly lower than conventional antibiotics.
  • Electrochemical Sensing Application : A study demonstrated the use of a modified glassy carbon electrode with a nanocomposite containing 2-amino-4-methylthiazole for the detection of doxorubicin in biological samples, showcasing its practical application in clinical diagnostics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 2-Amino-4-methyl-1,3-thiazole-5-thiol and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Biological Relevance Reference
2-Amino-4-methyl-5-acetylthiazole Acetyl (C=O) at position 5 Ketone Intermediate in drug synthesis
4-Amino-2-methyl-5-phenylthiazole HCl Phenyl at position 5, HCl salt Aromatic ring Antimicrobial studies
2-Amino-5-ethyl-1,3,4-thiadiazole Ethyl at position 5, thiadiazole core Thiadiazole ring Agricultural chemical precursor
5-Acetyl-2-anilino-4-methylthiazole Anilino (N-phenyl) at position 2 Amine, acetyl Anticancer candidate
4-(Benzodioxol-5-yl)-5-methylthiazol-2-amine Benzodioxol at position 4 Fused aromatic system CNS-targeted drug design

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The thiol (-SH) group in the target compound enhances nucleophilicity compared to acetyl (C=O) or phenyl groups, making it more reactive in redox or conjugation reactions .

Chemical and Physical Properties

  • Solubility : The thiol group increases water solubility compared to acetyl or phenyl-substituted analogs, though it may also enhance susceptibility to oxidation .
  • Stability: Acetylated derivatives (e.g., 2-Amino-4-methyl-5-acetylthiazole) exhibit higher thermal stability due to the ketone group’s electron-withdrawing effects .
  • Reactivity : Thiol-containing compounds are prone to disulfide bond formation, whereas phenyl-substituted analogs participate in electrophilic aromatic substitution .

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